Methyl 3-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole to form the amide linkage. The final step involves esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative .
Scientific Research Applications
Methyl 3-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit MDH1 and MDH2.
Mechanism of Action
The compound exerts its effects by competitively inhibiting the enzymes MDH1 and MDH2. This inhibition disrupts the malate-aspartate shuttle, which is crucial for cellular respiration and energy production in cancer cells. By inhibiting these enzymes, the compound can reduce the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate: Another dual MDH1/2 inhibitor with a similar structure but different substituents.
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate: Known for its potent anticancer activity.
Uniqueness
Methyl 3-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for MDH1 and MDH2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 3-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
InChI |
InChI=1S/C20H19N3O5/c1-26-16-9-4-3-8-15(16)19-22-18(28-23-19)11-10-17(24)21-14-7-5-6-13(12-14)20(25)27-2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
FIKUDGSBUQFYOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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